molecular formula C11H13N5O B8384010 N-(1-propyl-1H-tetrazol-5-y1)benzamide

N-(1-propyl-1H-tetrazol-5-y1)benzamide

Cat. No. B8384010
M. Wt: 231.25 g/mol
InChI Key: PBROAVSHRJTTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975288B2

Procedure details

Employing 0.25 g (2.1 mmol) of benzoic acid and 0.26 g (2.1 mmol) of 1-propyl-1H-tetrazol-5-amine in the procedure described above for Compound F2 and elution with CH2Cl2/MeOH/Et3N (9.8:0.1:0.1) gave the product in 54% yield.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH Et3N
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([N:13]1[C:17]([NH2:18])=[N:16][N:15]=[N:14]1)[CH2:11][CH3:12]>C(Cl)Cl.CO.CCN(CC)CC>[CH2:10]([N:13]1[C:17]([NH:18][C:1](=[O:9])[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[N:16][N:15]=[N:14]1)[CH2:11][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0.26 g
Type
reactant
Smiles
C(CC)N1N=NN=C1N
Name
Compound F2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
CH2Cl2 MeOH Et3N
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO.CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave the product in 54% yield

Outcomes

Product
Name
Type
Smiles
C(CC)N1N=NN=C1NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.